Cas no 1094755-11-9 (1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole)

1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole 化学的及び物理的性質
名前と識別子
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- 1-Cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole
- 1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole
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- インチ: 1S/C5H8N4O2S/c1-12(10,11)5-6-7-8-9(5)4-2-3-4/h4H,2-3H2,1H3
- InChIKey: RVPOYAYBQNVHNI-UHFFFAOYSA-N
- ほほえんだ: N1(C2CC2)C(S(C)(=O)=O)=NN=N1
1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64191-0.1g |
1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole |
1094755-11-9 | 95.0% | 0.1g |
$132.0 | 2025-02-20 | |
TRC | B424630-25mg |
1-Cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole |
1094755-11-9 | 25mg |
$ 70.00 | 2022-06-07 | ||
TRC | B424630-250mg |
1-Cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole |
1094755-11-9 | 250mg |
$ 365.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324066-50mg |
1-Cyclopropyl-5-methanesulfonyl-1h-1,2,3,4-tetrazole |
1094755-11-9 | 95% | 50mg |
¥2217 | 2023-04-17 | |
Enamine | EN300-64191-0.05g |
1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole |
1094755-11-9 | 95.0% | 0.05g |
$88.0 | 2025-02-20 | |
Enamine | EN300-64191-0.5g |
1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole |
1094755-11-9 | 95.0% | 0.5g |
$353.0 | 2025-02-20 | |
Enamine | EN300-64191-5.0g |
1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole |
1094755-11-9 | 95.0% | 5.0g |
$1364.0 | 2025-02-20 | |
Aaron | AR01A9TU-5g |
1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole |
1094755-11-9 | 95% | 5g |
$1901.00 | 2023-12-16 | |
Aaron | AR01A9TU-2.5g |
1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole |
1094755-11-9 | 95% | 2.5g |
$1295.00 | 2025-02-09 | |
1PlusChem | 1P01A9LI-5g |
1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole |
1094755-11-9 | 95% | 5g |
$1748.00 | 2023-12-26 |
1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazoleに関する追加情報
Chemical Compound CAS No. 1094755-11-9: 1-Cyclopropyl-5-Methanesulfonyl-1H-1,2,3,4-Tetrazole
The chemical compound CAS No. 1094755-11-9, also known as 1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of tetrazoles, which are heterocyclic aromatic compounds containing four nitrogen atoms in a five-membered ring structure. The presence of a cyclopropyl group and a methanesulfonyl group in its structure makes it unique and versatile for various chemical reactions and applications.
The tetrazole ring in 1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole is highly reactive due to the electron-deficient nature of the nitrogen atoms. This reactivity makes it an excellent candidate for use in click chemistry reactions, particularly in the synthesis of bioactive molecules and drug delivery systems. Recent studies have highlighted its potential as a building block for developing novel pharmaceutical agents targeting specific biological pathways.
The methanesulfonyl group attached to the tetrazole ring enhances the compound's stability and solubility in polar solvents. This property is advantageous in organic synthesis where precise control over reaction conditions is crucial. Moreover, the cyclopropyl group introduces steric hindrance, which can be exploited to design molecules with specific geometric configurations or to modulate pharmacokinetic properties.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of CAS No. 1094755-11-9 with high accuracy. These studies have revealed that the compound exhibits strong electron-withdrawing characteristics due to the tetrazole ring and methanesulfonyl group. This makes it a promising candidate for use in electronic materials and sensors.
In terms of synthesis, 1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole can be prepared via a multi-step process involving nucleophilic substitution and cyclization reactions. The synthesis typically involves the reaction of a cyclopropyl-containing precursor with a methanesulfonate ester under controlled conditions to form the tetrazole ring. Optimization of reaction conditions has led to higher yields and better purity of the final product.
The applications of this compound are not limited to organic synthesis alone. It has also found use in polymer chemistry as a cross-linking agent and in catalysis as a ligand for transition metal catalysts. Recent research has explored its role in asymmetric catalysis, where it has demonstrated remarkable enantioselectivity in certain reactions.
In conclusion, CAS No. 1094755-11-9, or 1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole, is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers in both academia and industry. As ongoing studies continue to uncover new properties and uses for this compound, its significance in modern chemistry is expected to grow further.
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